N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Interestingly, when complexed with the cell-penetrating peptide octaarginine, the compound’s mode of action differs significantly from its individual components. The octaarginine–drug complex displays faster killing kinetics, creates pores in bacterial cell membranes, and exhibits negligible hemolytic activity toward human red blood cells .
Anti-Inflammatory and Analgesic Activity
While not directly studied for this compound, the presence of thiazolidinone rings in related structures has been associated with greater anti-inflammatory and analgesic effects . Further research could explore these potential properties.
COX-1 Inhibition
Although the compound itself hasn’t been specifically tested, related molecules with similar structural features have shown weak COX-1 inhibitory activity. However, it’s essential to investigate this compound directly to determine its COX-1 inhibitory potential .
Cytotoxicity
A related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated potent cytotoxic effects on prostate cancer cell lines . While this specific compound hasn’t been tested, its structural similarity suggests that further exploration of its cytotoxicity is warranted.
One-Pot Synthesis
A novel synthesis method has been developed for similar derivatives, involving a one-pot C–C and C–N bond-forming strategy. This eco-friendly protocol avoids the use of metal catalysts and could be adapted for our compound .
properties
IUPAC Name |
3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)24-27-17/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCZUQCSHPBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide |
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